molecular formula C8H11BrN2O B12976967 Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol

Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol

Cat. No.: B12976967
M. Wt: 231.09 g/mol
InChI Key: ANYZYUZHYHEDJW-HTQZYQBOSA-N
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Description

Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol is a synthetic organic compound that features a cyclopentane ring substituted with a 4-bromo-1H-pyrazol-1-yl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Cyclopentane ring formation: The brominated pyrazole can be coupled with a cyclopentane derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as PCC or Jones reagent.

    Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogenation or other reducing agents.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4), or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: The major product would be the corresponding ketone or aldehyde.

    Reduction: The major product would be the de-brominated cyclopentanol derivative.

    Substitution: The major products would be the substituted cyclopentanol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways involved would require detailed study through experimental and computational methods.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1R,2R)-2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol: Similar structure with a chlorine atom instead of bromine.

    Rel-(1R,2R)-2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol: Similar structure with a methyl group instead of bromine.

    Rel-(1R,2R)-2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol: Similar structure with a nitro group instead of bromine.

Uniqueness

The presence of the bromine atom in Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol may confer unique reactivity and biological activity compared to its analogs. Bromine is a relatively large and electronegative atom, which can influence the compound’s electronic properties and interactions with other molecules.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

(1R,2R)-2-(4-bromopyrazol-1-yl)cyclopentan-1-ol

InChI

InChI=1S/C8H11BrN2O/c9-6-4-10-11(5-6)7-2-1-3-8(7)12/h4-5,7-8,12H,1-3H2/t7-,8-/m1/s1

InChI Key

ANYZYUZHYHEDJW-HTQZYQBOSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N2C=C(C=N2)Br

Canonical SMILES

C1CC(C(C1)O)N2C=C(C=N2)Br

Origin of Product

United States

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